3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9BrFNS and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of bromine, fluorine, and thiophene groups attached to an aniline core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 3-bromo-4-fluoroaniline with thiophen-2-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline
- 3-Bromo-4-fluorotoluene
- 4-Bromo-N-(thiophen-2-ylmethyl)aniline
Uniqueness
3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the specific arrangement of bromine, fluorine, and thiophene groups on the aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H9BrFNS |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
3-bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9BrFNS/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
JSNRATLQHFZFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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